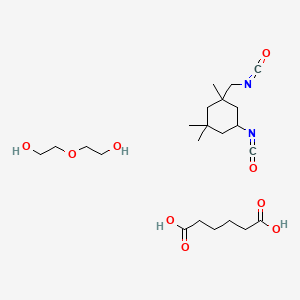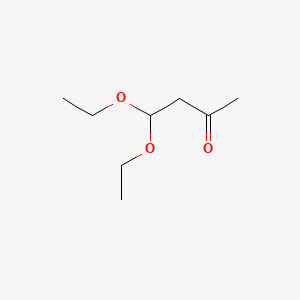
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, is a type of polyurethane elastomer. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in various applications. It is synthesized through the reaction of isophorone diisocyanate with adipic acid and diethylene glycol, resulting in a polymer with unique properties suitable for a wide range of industrial and biomedical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of isophorone diisocyanate, polymer with adipic acid and diethylene glycol, involves a two-stage process. In the first stage, adipic acid and diethylene glycol undergo polycondensation to form oligoethylene adipate . This intermediate is then reacted with isophorone diisocyanate to form the final polymer . The reaction conditions typically involve heating the reactants to a specific temperature and using catalysts such as dibutyltin dilaurate to facilitate the reaction .
Industrial Production Methods: Industrial production of this polymer follows a similar two-stage process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure consistent product quality. The resulting polymer is then processed into various forms, such as films, coatings, or elastomers, depending on the intended application .
化学反应分析
Types of Reactions: hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, primarily undergoes urethane formation reactions. These reactions involve the reaction of isocyanate groups with hydroxyl groups to form urethane linkages . The polymer can also undergo hydrolysis, oxidation, and other chemical reactions depending on the environmental conditions .
Common Reagents and Conditions: Common reagents used in the synthesis of this polymer include isophorone diisocyanate, adipic acid, diethylene glycol, and catalysts such as dibutyltin dilaurate . The reactions are typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Major Products Formed: The major product formed from the reaction of isophorone diisocyanate with adipic acid and diethylene glycol is a polyurethane elastomer. This polymer exhibits excellent mechanical properties, chemical resistance, and versatility, making it suitable for various applications .
科学研究应用
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of other polymers and materials . In biology and medicine, it is used in the development of biomedical devices, such as implants and scaffolds, due to its biocompatibility and mechanical properties . In industry, it is used in the production of coatings, adhesives, and elastomers for various applications .
作用机制
The mechanism of action of isophorone diisocyanate, polymer with adipic acid and diethylene glycol, involves the formation of urethane linkages through the reaction of isocyanate groups with hydroxyl groups . This reaction results in a polymer with a unique combination of flexible and rigid segments, providing the material with its excellent mechanical properties and chemical resistance . The molecular targets and pathways involved in this process include the interaction of isocyanate groups with hydroxyl groups and the subsequent formation of urethane linkages .
相似化合物的比较
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, can be compared with other similar compounds, such as hexamethylene diisocyanate-based polymers and toluene diisocyanate-based polymers . While these compounds share some similarities in their chemical structure and properties, isophorone diisocyanate-based polymers are unique due to their cycloaliphatic structure, which provides enhanced rigidity and chemical resistance . Other similar compounds include hexamethylene diisocyanate, toluene diisocyanate, and dicyclohexyl diisocyanate .
属性
CAS 编号 |
55636-50-5 |
|---|---|
分子式 |
C22H38N2O9 |
分子量 |
474.5 g/mol |
IUPAC 名称 |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2.C6H10O4.C4H10O3/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h10H,4-7H2,1-3H3;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI 键 |
WZOHFFDYFAHGDW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
规范 SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Key on ui other cas no. |
55636-50-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene](/img/structure/B1614915.png)




